molecular formula C21H15N5O7 B12531223 4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol CAS No. 676265-81-9

4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol

Cat. No.: B12531223
CAS No.: 676265-81-9
M. Wt: 449.4 g/mol
InChI Key: XQDDQDQWQCWKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-1H-imidazole is a heterocyclic aromatic compound with two phenyl groups at the 4- and 5-positions of the imidazole ring. It serves as a scaffold for synthesizing derivatives with varied biological activities, including antiproliferative agents . Its synthesis typically involves condensation reactions of benzil, ammonium acetate, and substituted aldehydes .

2,4,6-Trinitrophenol (picric acid) is a nitroaromatic compound with three nitro groups on a phenolic ring. It is highly explosive in dry form and is used in explosives, rocket fuels, and metal etching . Its synthesis involves nitration of phenol, followed by sulfonation and further nitration .

Properties

CAS No.

676265-81-9

Molecular Formula

C21H15N5O7

Molecular Weight

449.4 g/mol

IUPAC Name

4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C15H12N2.C6H3N3O7/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H,(H,16,17);1-2,10H

InChI Key

XQDDQDQWQCWKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Diphenyl-1H-imidazole

Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is the most widely employed method for synthesizing 4,5-diphenyl-1H-imidazole. This one-pot condensation involves a 1,2-diketone (benzil), an aldehyde, and ammonium acetate under acidic or catalytic conditions. For 4,5-diphenyl substitution, formaldehyde (from trioxane) serves as the aldehyde source to avoid introducing additional substituents at the 2-position.

Procedure :

  • Reactants : Benzil (1 mmol), 1,3,5-trioxane (formaldehyde source, 1 mmol), ammonium acetate (2–3 mmol).
  • Catalyst/Solvent : Trichloromelamine (0.07 g) under solvent-free conditions at 110°C or glacial acetic acid under reflux.
  • Reaction Time : 1–4 hours (solvent-free) or 3–5 hours (acetic acid).
  • Work-up : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.

Key Data :

Entry Catalyst Solvent Time (h) Yield (%) Melting Point (°C)
1 Trichloromelamine Solvent-free 1 43 101–103
2 Glacial acetic acid Acetic acid 4 65–77 260–265
3 Sodium cyanide Ethanol 3 95 258–260

Mechanistic Insights :
The reaction proceeds via cyclocondensation, where ammonium acetate provides the nitrogen source, and formaldehyde generates the 2-position hydrogen. Trichloromelamine acts as a chlorine donor, facilitating imine formation.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 0.16–0.5 hours using nano MgO or (NH₄)₆Mo₇O₂₄·4H₂O as catalysts, achieving yields >90%.

Solid-State Synthesis

Zeolite HY or silica gel-supported catalysts enable solvent-free synthesis at 80–100°C, minimizing waste.

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

Picric acid is synthesized via nitration of phenol using concentrated nitric and sulfuric acids.

Procedure :

  • Reactants : Phenol (1 mol), HNO₃ (3 mol, 65%), H₂SO₄ (catalyst).
  • Conditions : Gradual addition of HNO₃ to phenol at 0–5°C, followed by heating to 100°C for 3 hours.
  • Work-up : Precipitation in ice, filtration, and recrystallization from ethanol/water.

Key Data :

  • Yield: 85–90%.
  • Melting Point: 122–124°C.

Safety Note : Picric acid is highly explosive in dry form; handling requires wet storage and avoidance of metal contact.

Formation of 4,5-Diphenyl-1H-imidazole;2,4,6-Trinitrophenol Complex

Salt Formation

The imidazole (weak base) and picric acid (strong acid) form a 1:1 salt via proton transfer.

Procedure :

  • Reactants : Equimolar 4,5-diphenylimidazole (1 mmol) and picric acid (1 mmol).
  • Solvent : Ethanol or acetone (10–20 mL).
  • Conditions : Stirring at 25°C for 1 hour, followed by evaporation and drying.

Characterization :

  • Melting Point : 264–265°C.
  • FT-IR : Peaks at 3448 cm⁻¹ (N–H), 1597 cm⁻¹ (C=N), and 1339 cm⁻¹ (NO₂).
  • ¹H NMR (DMSO-d₆) : δ 12.41 (s, 1H, N–H), 7.30–8.50 (m, 14H, Ar–H).

Analytical Comparison of Synthetic Routes

Efficiency and Scalability

Method Advantages Limitations
Debus-Radziszewski High yield (77–95%), scalable Requires corrosive acids
Microwave-Assisted Rapid (0.16–0.5 h), high yield Specialized equipment needed
Solid-State Solvent-free, eco-friendly Lower yields (70–80%)

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that derivatives of 4,5-diphenyl-1H-imidazole exhibit promising antiviral properties. Specifically, certain analogs have shown significant inhibition of the SARS-CoV-2 3CLpro enzyme, which is critical for viral replication. For instance, compounds with modifications such as methoxy and chloro groups displayed enhanced antiviral activity due to improved lipophilicity and cell permeability . The results indicate that these compounds could serve as lead candidates for developing treatments against COVID-19.

2. Antimicrobial Properties

The antimicrobial efficacy of 4,5-diphenyl-1H-imidazole derivatives has also been investigated. Studies revealed that metal complexes formed with transition metals (e.g., Co(II), Ni(II), Cu(II)) exhibited higher antibacterial and antifungal activities compared to the parent ligand . The enhanced activity is attributed to the synergistic effects of metal ions and the imidazole framework.

Materials Science Applications

1. Fluorescent Probes

The imidazole derivatives have been utilized in the development of organic fluorophores. For example, 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole has been synthesized and characterized for its solvatofluorochromic properties, making it suitable for solvent polarity-sensitive applications . These compounds can be employed in sensing applications due to their fluorescence responsiveness to environmental changes.

2. Chemosensors

The amphoteric nature of imidazole derivatives allows them to function as chemosensors for various ions and small molecules. Their ability to respond to strong protic acids and fluoride anions opens avenues for developing selective sensors in analytical chemistry .

Environmental Applications

1. Detection of Pollutants

Imidazole-based compounds have shown potential in detecting environmental pollutants such as picric acid and heavy metals (e.g., Cu²⁺). Functionalized tetraphenyl imidazoles have been reported to possess aggregation-induced emission properties that enhance their sensitivity towards these pollutants . This makes them valuable tools in environmental monitoring.

Case Studies

Study Application Findings
Study on SARS-CoV-2 InhibitionAntiviral ActivityCompounds showed up to 99% inhibition of the 3CLpro enzyme .
Metal Complex AntimicrobialsAntimicrobial ActivityMetal complexes demonstrated enhanced activity against various bacteria and fungi compared to ligands alone .
Fluorophores DevelopmentMaterial ScienceDerivatives exhibited solvatofluorochromic properties suitable for sensing applications .
Environmental SensingPollutant DetectionImidazoles effectively detected picric acid with high sensitivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5-Diphenyl-1H-imidazole and Analogues

Key Similar Compounds:

Lophine (2,4,5-Triphenylimidazole): Structure: Additional phenyl group at the 2-position. Properties: Known for chemiluminescence . Applications: Chemiluminescent probes, photochemical studies .

2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole :

  • Structure : Nitrophenyl substituent at the 2-position.
  • Properties : Molecular weight 341.37 g/mol; exhibits varied biological activity depending on substituents .

2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole: Structure: Methylphenyl group at the 2-position.

Structural and Functional Differences:
Compound Substituents Molecular Weight (g/mol) Key Properties
4,5-Diphenyl-1H-imidazole Phenyl at 4,5 296.36 Antiproliferative potential
Lophine Phenyl at 2,4,5 296.37 Chemiluminescence
2-(3-Nitrophenyl) derivative 3-Nitrophenyl at 2 341.37 Higher mass, nitro group enhances reactivity

2,4,6-Trinitrophenol and Analogues

Key Similar Compounds:

Trinitrotoluene (TNT) :

  • Structure : Methyl group replaces hydroxyl in picric acid.
  • Properties : Less sensitive to shock than picric acid; widely used as an explosive.

Metal Picrates (e.g., Lead Picrate) :

  • Structure : Picric acid salts with metals (Cu, Fe, Pb).
  • Properties : Extremely shock-sensitive; detonate with minimal friction .
Functional and Hazard Comparison:
Compound Functional Groups Hazards Applications
2,4,6-Trinitrophenol -OH, 3 -NO₂ Explosive when dry; reacts violently with metals Explosives, metal etching
TNT -CH₃, 3 -NO₂ Stable under normal conditions Military explosives
Lead Picrate Picrate anion + Pb²⁺ Extreme shock sensitivity No practical use; hazardous byproduct

4,5-Diphenyl-1H-imidazole Derivatives

  • Pharmacology: Derivatives like 2-(4-substituted phenyl) variants are synthesized for antiproliferative evaluation. Compound 9i and 21o showed promise against melanoma .
  • Synthetic Flexibility : Substituents at the 2-position (e.g., trifluoromethyl, thiophene) modulate electronic properties and bioactivity .

2,4,6-Trinitrophenol

  • Explosive Properties: Forms explosive salts with metals; requires non-sparking tools for handling .
  • Environmental Impact : Harmful to aquatic life; strict disposal protocols are mandated .

Data Tables

Table 1: Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4,5-Diphenyl-1H-imidazole C₁₅H₁₂N₂ 296.36 Imidazole, Phenyl
2,4,6-Trinitrophenol C₆H₃N₃O₇ 229.10 Phenol, Nitro
Lophine C₂₁H₁₆N₂ 296.37 Imidazole, Phenyl

Table 2: Hazard and Stability

Compound Stability Issues Key Hazards
4,5-Diphenyl-1H-imidazole Stable under standard conditions Low toxicity; limited biological risk
2,4,6-Trinitrophenol Unstable when dry Explosive decomposition; forms toxic NOₓ
Lead Picrate Extreme shock sensitivity Detonates with minimal vibration

Biological Activity

4,5-Diphenyl-1H-imidazole; 2,4,6-trinitrophenol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with phenyl groups and a trinitrophenol moiety. This structure contributes to its unique reactivity and biological activity. The presence of both electron-donating (phenyl) and electron-withdrawing (trinitrophenol) groups enhances its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including 4,5-diphenyl-1H-imidazole, exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain synthesized compounds showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
4,5-Diphenyl-1H-Imidazole816
Ciprofloxacin48
Compound A432

The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of bacterial cell membranes or interference with metabolic pathways. The imidazole ring is known to interact with microbial enzymes and receptors, which can inhibit bacterial growth .

Study on Antimicrobial Efficacy

A study by Jain et al. synthesized various derivatives of imidazole and evaluated their antimicrobial activity using the cylinder well diffusion method. Among the tested compounds, several exhibited significant zones of inhibition against E. coli and Bacillus subtilis, indicating their potential as novel antimicrobial agents .

Research on Metal Complexes

Another study explored the synthesis of metal complexes based on 4,5-diphenyl-1H-imidazole derivatives. These complexes displayed enhanced antimicrobial activity compared to the free ligands, suggesting that metal coordination can amplify the biological effects of imidazole-based compounds .

Anti-inflammatory and Antioxidant Properties

Beyond antimicrobial activity, imidazole derivatives have been investigated for anti-inflammatory and antioxidant properties. The ability to scavenge free radicals and modulate inflammatory pathways positions these compounds as potential therapeutic agents in various diseases .

Q & A

Basic: What are the most reliable synthetic routes for 4,5-diphenyl-1H-imidazole derivatives in academic settings?

Answer:
A widely used method involves condensation reactions of aldehydes, amines, and ammonia equivalents. For example, a chiral 4,5-diphenylimidazole derivative was synthesized via a one-pot reaction of L-phenylalaninol, o-nitrobenzaldehyde, ammonium acetate, and dibenzoyl in methanol under reflux (65°C for 12 hours). Purification by column chromatography (ethyl acetate/ethanol/triethylamine) and crystallization (methanol/diethyl ether) yielded high-purity crystals suitable for X-ray analysis . Alternative approaches include base-promoted cyclization of amidines and ketones to form imidazolones under transition-metal-free conditions, which avoids costly catalysts .

Basic: How can researchers validate the structural integrity of synthesized 4,5-diphenyl-1H-imidazole compounds?

Answer:
X-ray crystallography is the gold standard for structural confirmation. For instance, a derivative of 4,5-diphenyl-1H-imidazole was analyzed to reveal planar imidazole cores (r.m.s. deviation = 0.0056 Å) and dihedral angles between aromatic substituents (e.g., 12.56°–87.04°), alongside intramolecular C–H⋯π interactions and O–H⋯N hydrogen bonding in the crystal lattice . Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments and substituent positions.
  • Elemental analysis : To verify molecular formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Basic: What are the key applications of 4,5-diphenyl-1H-imidazole derivatives in materials science?

Answer:
These compounds exhibit strong fluorescence, making them candidates for optoelectronic materials. For example, triphenylamine-imidazole hybrids (e.g., compound 3 in ) show intense solution-phase fluorescence due to extended π-conjugation and rigid structures. Their emission profiles can be tuned by modifying substituents (e.g., methoxy or hydroxyl groups), enabling applications in organic LEDs or sensors .

Advanced: How can mechanistic studies resolve contradictions in imidazole synthesis yields under varying conditions?

Answer:
Factorial experimental design (e.g., 2³ designs) can systematically test variables like temperature, solvent polarity, and catalyst loading. For example, base-promoted reactions ( ) may show yield discrepancies due to competing pathways (e.g., nucleophilic attack vs. steric hindrance). Kinetic studies (e.g., monitoring intermediates via HPLC) and DFT calculations can identify rate-limiting steps and transition states . Contradictions in crystallization outcomes (e.g., solvent-dependent polymorphism) require PXRD and thermal analysis (DSC/TGA) to correlate lattice stability with synthetic conditions .

Advanced: What computational strategies predict the biological activity of 4,5-diphenyl-1H-imidazole derivatives?

Answer:

  • Molecular docking : Compounds like 9c () are docked into target proteins (e.g., enzymes or receptors) to assess binding affinities and pose validation (e.g., hydrogen bonds with active-site residues).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) or steric bulk with antimicrobial IC50 values .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vitro testing .

Advanced: How do crystallographic data inform the design of chiral imidazole catalysts?

Answer:
X-ray structures reveal stereoelectronic effects critical for enantioselectivity. For example, in a nitrophenyl-substituted imidazole (), the chiral N-substituent’s spatial arrangement (e.g., intramolecular H-bonding and π-stacking) dictates coordination geometry with metal centers. Researchers leverage these insights to:

  • Modify substituents (e.g., electron-withdrawing groups) to enhance Lewis acidity.
  • Optimize solvent systems (e.g., polar aprotic solvents) to stabilize transition states in asymmetric catalysis .

Methodological Notes

  • Data Contradictions : Conflicting spectroscopic results (e.g., NMR splitting patterns) may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility .
  • Theoretical Frameworks : Link synthetic outcomes to conceptual models (e.g., frontier molecular orbital theory for cycloadditions) to guide mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.